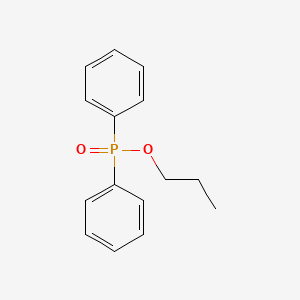

propyl diphenylphosphinate

Vue d'ensemble

Description

Propyl diphenylphosphinate (PDPP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including fire retardancy, polymer chemistry, and biomedical research. PDPP is a phosphorus-containing compound that has been synthesized using different methods. In

Applications De Recherche Scientifique

Catalysis and Organic Synthesis : Propyl diphenylphosphinate-related compounds are used in various organic synthesis processes. For example, Li-Biao Han, Y. Ono, and H. Yazawa (2005) found that diphenylphosphine oxide reacts with propargyl alcohols in the presence of a nickel catalyst to efficiently produce phosphinoyl 1,3-dienes through an in-situ dehydration process (Han, Ono, & Yazawa, 2005). Additionally, Nicolai D. Knöfel et al. (2020) used diphenylphosphine functionalized propionic acid to synthesize heteromultimetallic dimolybdenum(ii) complexes, highlighting the compound's utility in creating complex metal structures (Knöfel, Schoo, Seifert, & Roesky, 2020).

Chemical Reactions and Mechanisms : Research by V. Hariprasad, Gurdial Singh, and I. Tranoy (1998) demonstrated that glycosidation using diphenylphosphinate leads to the formation of β-O-linked glycosides, indicating its potential in carbohydrate chemistry (Hariprasad, Singh, & Tranoy, 1998). Additionally, J. Pettibone and J. W. Hudgens (2011) showed that triphenylphosphine, a related compound, actively contributes to the formation of specific closed-shell cluster sizes in metal cluster syntheses (Pettibone & Hudgens, 2011).

Electrochemical Applications : K. Lam and I. Markó (2011) reported that the electrochemical reduction of diphenylphosphinate esters leads to the deoxygenated products, showcasing an efficient method for specific chemical transformations (Lam & Markó, 2011).

Environmental and Material Science : A study on flame retardants by R. Castorina et al. (2017) discussed the use of triphenyl phosphate, a compound related to propyl diphenylphosphinate, in consumer products and its environmental implications (Castorina et al., 2017).

Asymmetric Synthesis : Yi Zhang, S. A. Pullarkat, Yongxin Li, and P. Leung (2009) utilized an organopalladium complex for the asymmetric synthesis of diphosphine ligands containing both phosphorus and carbon stereogenic centers (Zhang, Pullarkat, Li, & Leung, 2009).

Propriétés

IUPAC Name |

[phenyl(propoxy)phosphoryl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17O2P/c1-2-13-17-18(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOPYLQJRSZHIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-{2-chloro-5-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide](/img/structure/B4977068.png)

![2,7-diamino-4-[4-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B4977078.png)

![1-(2-phenoxyethyl)-4-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4977082.png)

![propyl 3-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B4977094.png)

![5-[(1,3-benzodioxol-5-yloxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4977100.png)

![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4977104.png)

![2-{[4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B4977109.png)

![3-benzyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B4977115.png)

![N-[2-[(3-methoxyphenyl)amino]-1-(2-nitro-9H-fluoren-9-ylidene)-2-oxoethyl]benzamide](/img/structure/B4977137.png)

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(3-fluorobenzyl)-3-isoxazolecarboxamide](/img/structure/B4977149.png)

![2-[(3-chlorobenzyl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4977161.png)